6,8-Dihydroxy-2-methylmercaptopurine

Overview

Description

Synthesis Analysis

The synthesis of related methylmercaptopurine compounds involves several chemical reactions, including alkylation and sulfhydrolysis. For example, 6-mercaptopurine 2'-deoxyriboside, a compound with biological interest, was synthesized starting from 2'-deoxyadenosine via a sulfhydrolysis method, indicating a feasible approach for synthesizing 6,8-dihydroxy-2-methylmercaptopurine and its analogs (Saneyoshi et al., 1980).

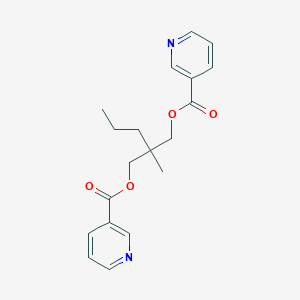

Molecular Structure Analysis

Crystallographic studies have provided insights into the molecular structure of methylmercaptopurine derivatives. For instance, the crystal and molecular structures of 6-methylmercaptopurine trihydrate have been determined, showing that these molecules crystallize in the N(9)-H tautomer form. This structural information is crucial for understanding the molecular interactions and reactivity of this compound (Cook & Bugg, 1975).

Chemical Reactions and Properties

The reactivity of 6-methylmercaptopurine derivatives under various conditions has been studied, providing insights into their chemical properties. For example, the course of N-alkylation of 6-methylmercaptopurines with methyl iodide in an aprotic solvent yields single methylation products, demonstrating specific reactivity patterns that are likely relevant for the synthesis and modification of this compound (Neiman & Bergmann, 1965).

Scientific Research Applications

Metabolism during Leukemia Treatment : 6-mercaptopurine is metabolized into various compounds, including 6-methylmercapto-8-hydroxypurine, during treatment for acute lymphoblastic leukemia. This metabolism is crucial for its cytotoxic action and varies among individuals, affecting drug response and toxicity (Keuzenkamp-Jansen et al., 1996).

Influence of Genetic Polymorphisms : Pharmacogenetic polymorphisms in enzymes like thiopurine methyltransferase (TPMT) and inosine triphosphate pyrophosphatase (ITPA) significantly influence the metabolism of 6-mercaptopurine. These polymorphisms affect metabolite concentrations and can lead to variations in drug response and risks such as hepatotoxicity (Adam de Beaumais et al., 2011).

Impact on Purine Biosynthesis : 6-Methylmercaptopurine ribonucleoside, a derivative, inhibits amidophosphoribosyltransferase, leading to growth inhibition in cancer cells by affecting purine biosynthesis. This impacts the concentrations of purine and pyrimidine nucleotides, which is significant in cancer therapy (Woods et al., 1978).

Monitoring in Inflammatory Bowel Disease : In the context of inflammatory bowel disease, monitoring the metabolites of 6-mercaptopurine, including 6-methylmercaptopurine, is crucial for optimizing therapy and identifying individuals at risk for drug-induced toxicity (Dubinsky et al., 2000).

Role in Transmethylation Processes : High-dose 6-mercaptopurine affects transmethylation processes in patients with acute lymphoblastic leukemia. This influence is linked to the production of metabolites like 6-methylmercaptopurine and has implications for understanding the drug's mechanisms of action (Keuzenkamp-Jansen et al., 1996).

Metabolite Analysis Techniques : Advanced techniques like liquid chromatography-tandem mass spectrometry are utilized to analyze metabolites such as 6-methylmercaptopurine in patients undergoing therapy, aiding in the monitoring and optimization of treatment (Dervieux & Boulieu, 1998).

Therapeutic Monitoring in Leukemia : Analyzing the levels of 6-mercaptopurine and its metabolites, including 6-methylmercaptopurine, in patients with acute lymphoblastic leukemia is crucial for therapeutic drug monitoring, ensuring efficacy and minimizing toxicity (Supandi et al., 2018).

Mechanism of Action

Target of Action

6,8-Dihydroxy-2-methylmercaptopurine, a derivative of mercaptopurine, primarily targets the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleic acid synthesis .

Mode of Action

The compound acts as an analogue of the purine bases adenine and hypoxanthine . It competes with hypoxanthine and guanine for the enzyme HGPRTase and is converted into thioinosinic acid (TIMP) . This interaction inhibits several reactions involving inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP) .

Biochemical Pathways

The compound affects the purine salvage pathway and interferes with nucleic acid synthesis by inhibiting purine metabolism . It is also metabolized by xanthine oxidase (XOD) into 6-thiouric acid (6TUA), which is excreted in urine .

Pharmacokinetics

Mercaptopurine, from which it is derived, has a bioavailability ranging from 5 to 37% . It is metabolized by xanthine oxidase and has an elimination half-life of 60 to 120 minutes, which is longer for its active metabolites . The compound is excreted through the kidneys .

Result of Action

The primary result of the action of this compound is the inhibition of nucleic acid synthesis, which leads to cell death . This makes it effective against certain types of leukemia . Its metabolism into 6tua reduces its therapeutic efficacy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, individuals with a genetic deficiency in thiopurine S-methyltransferase are at higher risk of side effects . Additionally, the use of allopurinol, a drug used to manage hyperuricemia, can alter the metabolism of the compound to maximize the production of the active metabolite while reducing the hepatotoxic metabolite .

properties

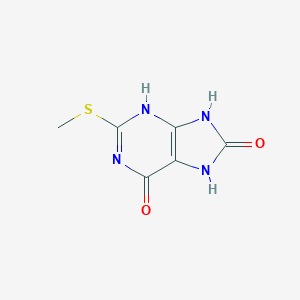

IUPAC Name |

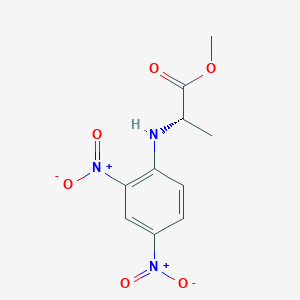

2-methylsulfanyl-7,9-dihydro-1H-purine-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2S/c1-13-6-9-3-2(4(11)10-6)7-5(12)8-3/h1H3,(H3,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNKHLJAVYVWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=O)N1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281732 | |

| Record name | 6,8-DIHYDROXY-2-METHYLMERCAPTOPURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14443-37-9 | |

| Record name | MLS002638901 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,8-DIHYDROXY-2-METHYLMERCAPTOPURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.